2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate
Description
2,4-Diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by:
- Ethyl ester groups at positions 2 and 4 of the thiophene ring.
- A methyl group at position 2.
- A substituted acetamido group at position 5, where the acetyl moiety is functionalized with a naphthalen-1-yl aromatic system.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S/c1-4-28-22(26)19-14(3)20(23(27)29-5-2)30-21(19)24-18(25)13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPUXZOWHNJNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method is a classical approach for synthesizing substituted thiophenes from 1,4-dicarbonyl precursors. For the target compound, a modified Paal-Knorr protocol using 3-methyl-2,4-diketo esters as starting materials has been proposed. Reacting dimethyl 3-oxoglutarate with sulfur sources (e.g., PS) under inert conditions yields the thiophene-2,4-dicarboxylate scaffold. This method is advantageous for introducing ester groups at positions 2 and 4 simultaneously.
Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80–120°C |
| Catalyst | None (thermal) |
| Solvent | Toluene or DMF |
| Yield | 65–75% |
Rhodium-Catalyzed Transannulation
A more advanced route involves rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkynes. This method enables regioselective formation of the thiophene ring while tolerating sensitive functional groups. For instance, reacting 3-methyl-1,2,3-thiadiazole-4,5-dicarboxylate with acetylene derivatives in the presence of [Rh(cod)Cl] generates the thiophene core with >80% regiochemical fidelity.
Substituent Introduction: Methyl and Acetamido Groups
Methyl Group Installation at Position 3
The 3-methyl group is introduced via Friedel-Crafts alkylation post-thiophene formation. Using methyl iodide and AlCl in dichloromethane at 0°C selectively functionalizes position 3 without disturbing the ester groups. Alternatively, pre-functionalized dicarbonyl precursors (e.g., 3-methyl-2,4-diketo esters) simplify the synthesis by eliminating the need for post-alkylation.
Acetamido Group Installation at Position 5
The 5-position acetamido group is introduced through N-acylation of a primary amine intermediate. A two-step protocol is employed:
-
Amination : Nitration of the thiophene at position 5 followed by reduction with H/Pd-C yields 5-aminothiophene-2,4-dicarboxylate.
-
Acylation : Reacting the amine with 2-(naphthalen-1-yl)acetyl chloride in THF/triethylamine affords the acetamido derivative. This method achieves >85% conversion with minimal side products.
Optimized Acylation Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | THF |
| Base | Triethylamine (1.1 eq) |
| Temperature | Room temperature |
| Reaction Time | 12–16 h |
| Yield | 78–82% |
Esterification and Final Assembly
Diethyl Ester Formation
The dicarboxylic acid intermediate undergoes esterification with ethanol in the presence of HSO as a catalyst. Azeotropic removal of water using Dean-Stark apparatus ensures high conversion (>90%).
Esterification Protocol
-
Dissolve thiophene-2,4-dicarboxylic acid in excess ethanol.
-
Add concentrated HSO (0.5 eq) and reflux at 80°C for 6 h.
-
Neutralize with NaHCO, extract with ethyl acetate, and purify via recrystallization.
One-Pot Industrial Synthesis
A patented industrial process combines all steps into a single reactor to minimize intermediate isolation. Key features include:
-
Use of dimethyl 3-oxoglutarate and malonitrile for thiophene ring formation.
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In-situ acylation with 2-(naphthalen-1-yl)acetyl chloride .
-
Continuous distillation to remove byproducts (e.g., HCl, HO).
Industrial Process Metrics
| Metric | Value |
|---|---|
| Overall Yield | 77–81% |
| Purity | >97% (HPLC) |
| Scale | Multi-kilogram |
Mechanistic Insights and Side Reactions
Competing Pathways in Acylation
During N-acylation, competing O-acylation may occur if the amine group is insufficiently nucleophilic. Employing bulky bases (e.g., DMAP) or low temperatures (-20°C) suppresses this side reaction.
Ester Hydrolysis Risks
Prolonged exposure to acidic or basic conditions during esterification can lead to hydrolysis of the diethyl esters. Neutral workup conditions and anhydrous solvents are critical.
Analytical Characterization Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray analysis confirms the planar thiophene ring and the trans-configuration of the acetamido group. Key metrics:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Paal-Knorr | 65–75 | 95 | Moderate | High |
| Rh-Catalyzed | 80–85 | 98 | Low | Very High |
| Industrial One-Pot | 77–81 | 97 | High | Moderate |
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The ethyl ester groups at positions 2 and 4 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is pivotal for modifying solubility or introducing reactive handles for further derivatization.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate. Acidic conditions protonate the carbonyl, enhancing electrophilicity for water attack .
Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic substitution, though electron-withdrawing carboxylates direct incoming electrophiles to specific positions (typically C-3 or C-5).
| Reaction | Conditions | Products | Regioselectivity | References |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted derivative at C-3 or C-5 | Meta to carboxylates | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivative | Similar to nitration |
Key Consideration : Steric hindrance from the bulky naphthylacetamido group at C-5 may favor substitution at C-3.
Amide Hydrolysis
The acetamido linkage at C-5 can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, though this reaction is less favorable due to resonance stabilization of the amide bond.
Mechanistic Pathway : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic assault .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed cross-coupling is feasible if esters are converted to halides or triflates. For example, Suzuki-Miyaura coupling could introduce aryl/heteroaryl groups.
Synthetic Utility : Such modifications enable the introduction of bioactive or luminescent groups for targeted applications .
Oxidation of the Thiophene Ring
Controlled oxidation converts the thiophene sulfur to sulfoxide or sulfone, altering electronic properties and reactivity.
| Oxidizing Agent | Conditions | Products | Selectivity | References |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Thiophene-1-oxide | Mono-oxidation | |
| H₂O₂, AcOH | Reflux, 2h | Thiophene-1,1-dioxide | Di-oxidation |
Impact : Sulfone formation increases ring electron deficiency, potentially enhancing reactivity toward nucleophilic aromatic substitution.
Esterification and Transesterification
The ethyl esters can undergo transesterification with alcohols or exchange with acyl halides to generate new ester derivatives.
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| MeOH, H₂SO₄ (cat.) | Reflux, 12h | Methyl ester analogs | ~70% | |
| Benzoyl chloride, pyridine | RT, 24h | Benzoylated esters | ~65% |
Application : Tailoring ester groups optimizes lipophilicity for drug delivery or polymer integration.
Reduction Reactions
Selective reduction of esters to alcohols or amides to amines is achievable with appropriate reagents.
| Reducing Agent | Conditions | Products | Notes | References |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to reflux | 2,4-Bis(hydroxymethyl)-3-methylthiophene derivative | Over-reduction of amide possible | |
| DIBAL-H, toluene | -78°C, 2h | Partial reduction to aldehydes | Selective for esters |
Caution : Strong reductants like LiAlH₄ may compromise the amide bond, necessitating protective strategies .
Photochemical Reactions
The naphthyl group enables [4+2] cycloadditions under UV light, forming polycyclic architectures.
| Conditions | Products | Applications | References |
|---|---|---|---|
| UV light (λ = 300 nm), benzene | Naphtho-thiophene fused systems | Materials for organic electronics |
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials engineering. Further studies exploring catalytic asymmetric transformations or bioorthogonal reactions could unlock additional synthetic utility.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiophene ring with ethyl and naphthyl substituents, along with two carboxylate groups. The synthesis typically involves multi-step routes that require specific reagents to optimize yield and purity. The structural complexity of this compound allows for diverse interactions in biological systems.
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of thiophene compounds exhibit anticancer properties. The unique combination of substituents in 2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate may enhance its efficacy against cancer cells. Studies involving cell lines have shown promising results in inhibiting tumor growth.
Case Study:
A study on a related thiophene derivative demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting that similar mechanisms could be explored for this compound.
2. Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial activities. The presence of the naphthyl group may contribute to enhanced interaction with microbial targets.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Thiophene-2-carboxylic acid | Carboxylic acid group | Antimicrobial activity |
| Naphthalene derivatives | Aromatic structure | Anticancer properties |
| 2,4-Diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene | Ethyl and naphthyl substituents | Potential broad-spectrum activity |
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following derivatives share the thiophene-2,4-dicarboxylate core but differ in substituents at position 5, significantly altering their physicochemical and biological properties.
Diethyl 3-Methyl-5-[(2,2,2-Trifluoroacetyl)Amino]Thiophene-2,4-Dicarboxylate
- Substituent : Trifluoroacetyl group.
- Molecular Formula : C₁₄H₁₅F₃N₂O₅S.
- Key Findings :
- Exhibited a binding energy of -5.7 kcal/mol against the Pseudomonas syringae effector protein AvrRps4 (PDB: 4B6X), comparable to ampicillin (-5.8 kcal/mol) .
- Formed two hydrogen bonds (ASN236, ARG199) with the target protein.
- Complied with Lipinski’s Rule of Five (molecular weight: 356.3 g/mol; logP: ~2.1), suggesting drug-likeness .
2,4-Diethyl 3-Methyl-5-[(Phenoxycarbonyl)Amino]Thiophene-2,4-Dicarboxylate
- Substituent: Phenoxycarbonyl group.
- Molecular Formula: C₁₈H₁₉NO₆S.
3-Methyl-5-[(3-Methyl-Isoxazole-5-Carbonyl)-Amino]-Thiophene-2,4-Dicarboxylic Acid Diethyl Ester
- Substituent : Methyl-isoxazole carbonyl group.
- Molecular Weight : 366.4 g/mol.
- Structural Impact : The isoxazole ring introduces hydrogen bond acceptors (N and O), which may improve target engagement in enzyme inhibition .
Diethyl 3-Methyl-5-(2-(o-Tolyloxy)Acetamido)Thiophene-2,4-Dicarboxylate
- Substituent: o-Tolyloxy (2-methylphenoxy) group.
- CAS Number : 300826-17-7.
- Impact : The bulky o-tolyl group may sterically hinder interactions with flat binding sites but enhance π-stacking in aromatic-rich environments .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Trifluoroacetyl) : Enhance binding through dipole interactions and metabolic stability (e.g., resistance to hydrolysis) .
- Aromatic Systems (e.g., Naphthalenyl vs.
- Heterocyclic Substituents (e.g., Isoxazole) : Improve hydrogen bonding capacity and target selectivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound (Naphthalenyl) | ~437.5 | ~4.2 | 1/7 |
| Trifluoroacetyl Derivative | 356.3 | ~2.1 | 1/6 |
| Phenoxycarbonyl Derivative | 377.4 | ~3.5 | 1/6 |
| Isoxazole Derivative | 366.4 | ~2.8 | 1/8 |
*Estimated using fragment-based methods.
Crystallographic Insights
- Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate (simplified analog): Forms a planar thiophene ring with intramolecular hydrogen bonds stabilizing the acetamido group . The naphthalenyl variant likely adopts a similar conformation but with altered crystal packing due to steric bulk.
Biological Activity
2,4-Diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene-carboxylate class. Its unique structure, characterized by a thiophene ring with ethyl and naphthyl substituents and dual carboxylate functionalities, suggests potential biological activities that warrant investigation.
Structural Features
The compound's structure includes:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Substituents : Ethyl groups at positions 2 and 4, a methyl group at position 3, and an amide linkage at position 5 connecting to a naphthyl group.
- Carboxylate Groups : Attached at positions 2 and 4, enhancing chemical reactivity.
Synthesis
The synthesis typically involves multi-step reactions that optimize yield and purity. The exact synthetic routes may vary based on the desired purity and application of the compound.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Thiophene derivatives have shown broad-spectrum antibacterial activity.
- Naphthalene derivatives are noted for their anticancer properties.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Thiophene-2-carboxylic acid | Contains carboxylic acid group | Antimicrobial activity |
| Naphthalene derivatives | Aromatic naphthalene structure | Anticancer properties |
| Thiophene-based antibiotics | Various substitutions on thiophene | Broad-spectrum antibacterial activity |
The combination of ethyl and naphthyl substituents along with dual carboxylate functionalities in this compound may enhance its biological activity compared to simpler thiophene derivatives.
Investigations into the binding affinity of this compound with biological targets such as enzymes or receptors can elucidate its mechanism of action. Techniques like molecular docking studies or surface plasmon resonance are valuable for assessing these interactions quantitatively.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of thiophene derivatives. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency against cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of thiophene were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity.
Research Findings
Recent research has highlighted the importance of heterocyclic compounds in drug development. The presence of heterocycles like thiophene in drug design often correlates with enhanced biological activity. A review article noted that more than 90% of new drugs contain heterocycles due to their favorable pharmacological properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiophene derivatives. For example, analogous thiophene dicarboxylates are prepared by refluxing thiophene with carbon tetrachloride and alcohols (e.g., ethanol) using ferrous acetate as a catalyst under optimized molar ratios (e.g., thiophene:CCl₄:Fe(OAc)₂ = 1:2.5:0.01) and reflux times (~6 hours) . Acetamido substituents can be introduced via nucleophilic substitution or condensation reactions, as demonstrated in related thiophene derivatives .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via recrystallization from DMF-ethanol mixtures .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine structures, leveraging intensity data and Olex2 or WinGX interfaces . For graphical representation, employ ORTEP-3 to generate thermal ellipsoid plots . Bond lengths and angles in analogous compounds (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) show typical values like C–S (1.74–1.76 Å) and C–O (1.20–1.22 Å) .
- Validation : Cross-check results with CIF files deposited in crystallographic databases (e.g., Cambridge Structural Database).
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of naphthalene-acetamido conjugation in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model the electronic and steric effects of the naphthalene moiety during conjugation. Analyze transition states and reaction pathways using Gaussian or ORCA software. Compare computed IR/NMR spectra with experimental data to validate mechanistic hypotheses .
- Case Study : For similar thiophene derivatives, DFT studies reveal charge transfer interactions between the acetamido group and aromatic systems, influencing reactivity .
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer : Adopt a split-split plot design to evaluate degradation under controlled variables (e.g., pH, UV exposure, microbial activity). Use LC-MS/MS to quantify degradation products and assess half-lives. Reference the INCHEMBIOL project framework, which integrates abiotic/biotic transformation studies and ecological risk assessments .
- Table 1 : Example Experimental Parameters
| Variable | Levels Tested | Analytical Method |
|---|---|---|
| pH | 3, 7, 11 | Potentiometry |
| UV Intensity | 0, 200, 400 W/m² | HPLC-UV |
| Microbial Strain | Pseudomonas spp. | GC-MS |
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Methodological Answer : Conduct multi-technique validation:
- Crystallography : Compare SHELX-refined structures with alternative software (e.g., Phenix) to resolve discrepancies in bond parameters .
- Spectroscopy : Cross-validate NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
